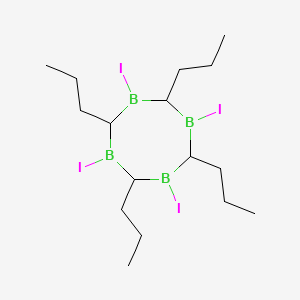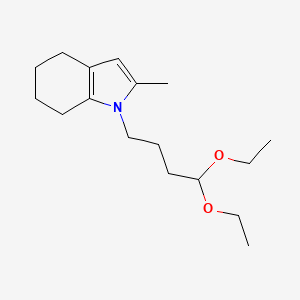
1,3,5,7-Tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7-Tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane is a chemical compound with the molecular formula C₁₆H₃₂B₄I₄ It is characterized by the presence of four iodine atoms and four boron atoms, making it a unique and highly reactive compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane typically involves the reaction of boron-containing precursors with iodine under controlled conditions. One common method involves the use of boron trihalides and alkyl iodides in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,7-Tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
1,3,5,7-Tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of boron-containing compounds.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its high iodine content.
Medicine: Explored for its potential therapeutic properties, particularly in the development of boron-based drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3,5,7-tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane involves its interaction with molecular targets through its boron and iodine atoms. These interactions can lead to the formation of stable complexes and the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: A compound with similar structural features but different functional groups.
2,4,5,7-Tetraiodo-6-hydroxy-3-fluorone: Another iodine-containing compound with distinct chemical properties.
3,3’,5,5’-Tetraiodo-2,2’,4,4’,6,6’-hexamethylbiphenyl: A biphenyl derivative with multiple iodine atoms.
Uniqueness
1,3,5,7-Tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane is unique due to its combination of boron and iodine atoms, which imparts distinctive reactivity and potential applications. Its structure allows for versatile chemical modifications and the formation of various derivatives, making it a valuable compound in scientific research.
Propiedades
Número CAS |
826990-13-0 |
|---|---|
Fórmula molecular |
C16H32B4I4 |
Peso molecular |
775.3 g/mol |
Nombre IUPAC |
1,3,5,7-tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane |
InChI |
InChI=1S/C16H32B4I4/c1-5-9-13-17(21)14(10-6-2)19(23)16(12-8-4)20(24)15(11-7-3)18(13)22/h13-16H,5-12H2,1-4H3 |
Clave InChI |
MAKGCRUOWAQQAA-UHFFFAOYSA-N |
SMILES canónico |
B1(C(B(C(B(C(B(C1CCC)I)CCC)I)CCC)I)CCC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B14215819.png)
![1H-Indole, 2-(2-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14215825.png)
![N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide](/img/structure/B14215830.png)

![2-Methoxy-5-[2-(4-methoxy-1-benzothiophen-5-yl)ethenyl]phenol](/img/structure/B14215840.png)
![tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane](/img/structure/B14215855.png)
![6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one](/img/structure/B14215864.png)
![1-(4-Chlorophenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B14215869.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl-](/img/structure/B14215883.png)

![3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14215890.png)
![1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14215895.png)

![3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione](/img/structure/B14215907.png)
